
N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide, also known as BFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BFB is a member of the benzamide family and is commonly used as a fluorescent probe for the detection of protein conformational changes. In
作用機序
The mechanism of action of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide is based on its ability to bind specifically to the hydrophobic pockets of proteins. This binding results in a change in the fluorescence properties of this compound, which can be detected using fluorescence spectroscopy. The binding of this compound to proteins is reversible, allowing for the detection of changes in protein conformation over time.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in vivo. It is a non-toxic compound and is considered safe for use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide in laboratory experiments is its specificity for hydrophobic pockets of proteins. This allows for the detection of conformational changes in proteins with high sensitivity and specificity. Additionally, this compound is a non-toxic compound, making it safe for use in laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. One limitation is its relatively low quantum yield, which can make it difficult to detect changes in fluorescence intensity. Additionally, this compound is sensitive to pH changes, which can affect its fluorescence properties.
将来の方向性
There are several future directions for the research and development of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide. One direction is the development of more sensitive and specific probes for the detection of protein conformational changes. Another direction is the application of this compound in the study of protein-ligand interactions and drug discovery. Additionally, the use of this compound in the study of protein-protein interactions and protein folding may lead to a better understanding of these processes and their role in disease.
合成法
The synthesis of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide involves the reaction of 4-bromo-3-chloroaniline with 4-fluorobenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. After the reaction is complete, the product is isolated by filtration and purified using column chromatography.
科学的研究の応用
N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide has a wide range of applications in scientific research. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of protein conformational changes. This compound binds specifically to the hydrophobic pockets of proteins, resulting in a change in its fluorescence properties. This makes it an excellent tool for studying protein-protein interactions, protein folding, and protein-ligand interactions.
特性
分子式 |
C13H8BrClFNO |
|---|---|
分子量 |
328.56 g/mol |
IUPAC名 |
N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C13H8BrClFNO/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,(H,17,18) |
InChIキー |
PLYJFDUOKSRODE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)Cl)F |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



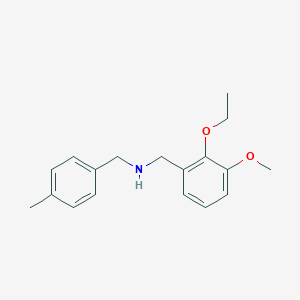
![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)

![4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B262702.png)
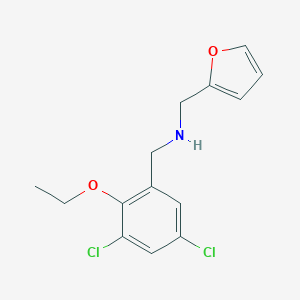
![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)

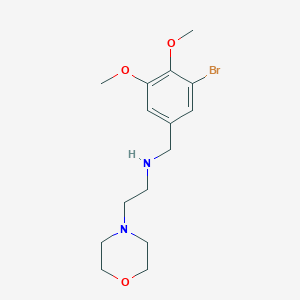

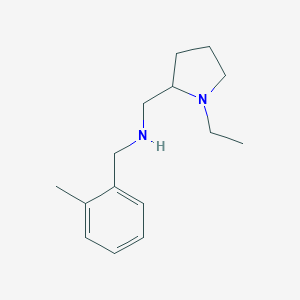
![N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B262718.png)
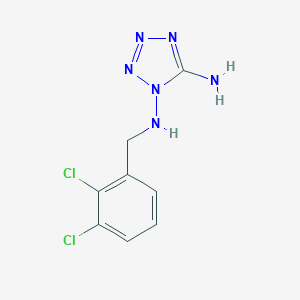
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262722.png)